molecular formula C15H11NO3 B560738 6-Amino-3-hydroxy-2-phenyl-chromen-4-one CAS No. 107915-41-3

6-Amino-3-hydroxy-2-phenyl-chromen-4-one

Cat. No. B560738
M. Wt: 253.257
InChI Key: OXSCXUJQOIHOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-hydroxy-2-phenyl-chromen-4-one, also known as 6-Amino-3-hydroxy-2-phenyl-chromen-4-one, is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.257. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-3-hydroxy-2-phenyl-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-3-hydroxy-2-phenyl-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

107915-41-3

Product Name

6-Amino-3-hydroxy-2-phenyl-chromen-4-one

Molecular Formula

C15H11NO3

Molecular Weight

253.257

IUPAC Name

6-amino-3-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C15H11NO3/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,18H,16H2

InChI Key

OXSCXUJQOIHOCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)N)O

synonyms

Flavone, 6-amino-3-hydroxy- (6CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

With substantial amounts of 4 in hand, the next steps were to form the 6-acetamidoflavonol. Thus, the acetophenone 4 was treated with benzaldehyde and base to effect a Claisen-Schmidt condensation affording the chalcone 5 in 71% yield. The chalcone 5 was treated with alkaline hydrogen peroxide to enable an Algar-Flynn-Oyamada reaction, giving 6-acetamidoflavonol 6 in 50% yield. The next step was to unveil the 6-amino group of 6 to allow coupling with succinic anhydride for installation of the succinamic acid side chain. The 6-acetamidoflavonol 6 was treated with 5 M HCl in ethanol at reflux, followed by neutralization with aqueous ammonia to give 6-aminoflavonol.
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Synthesis routes and methods II

Procedure details

Aqueous HCl (5 M, 20 mL) was added to a suspension of 6-acetamidoflavonol (6) (1.00 g, 3.39 mmol) in ethanol (30 mL) and the mixture was heated under reflux for 1.5 h. The mixture was cooled and made basic with aqueous NH3 (litmus) and the precipitate formed was collected by filtration to afford 6-aminoflavonol as a bright yellow powder (0.437 g, 51%), m.p. 211-212° C. 1H NMR (399.7 MHz, d6-DMSO) δ 5.48 (s, 1H, NH); 7.08 (dd, 1H, J5,7 2.8, J7,8 9.2 Hz, H7); 7.14 (d, 1H, J5,7 2.8 Hz, H5); 7.47-7.57 (m, 4H, H3′,4′,5′,8); 8.17 (app. d, 2H, J=7.6 Hz, H2′,6′); 8.62 (br s, 1H, OH).
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Yield
51%

Synthesis routes and methods III

Procedure details

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